5-(Hydroxymethyl)piperidine-3-carbonitrile

Description

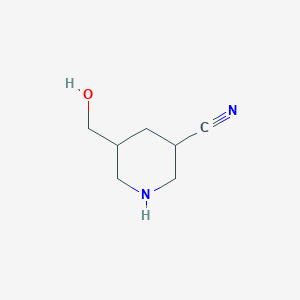

5-(Hydroxymethyl)piperidine-3-carbonitrile is a six-membered piperidine ring derivative featuring a hydroxymethyl (-CH₂OH) group at position 5 and a carbonitrile (-CN) group at position 3. The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, while the carbonitrile group contributes to electron-withdrawing effects and reactivity in cross-coupling reactions.

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

5-(hydroxymethyl)piperidine-3-carbonitrile |

InChI |

InChI=1S/C7H12N2O/c8-2-6-1-7(5-10)4-9-3-6/h6-7,9-10H,1,3-5H2 |

InChI Key |

DSVSMZAZPMAHOY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNCC1C#N)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)piperidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a hydroxymethyl-substituted amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods: In an industrial setting, the production of 5-(Hydroxymethyl)piperidine-3-carbonitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-(Hydroxymethyl)piperidine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products:

Oxidation: 5-(Carboxymethyl)piperidine-3-carbonitrile.

Reduction: 5-(Hydroxymethyl)piperidine-3-amine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)piperidine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)piperidine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

- Core Structure Differences: Piperidine (saturated) vs. pyridine (aromatic) or fused systems (e.g., chromeno-pyridine ) influence planarity and conformational flexibility. Saturated rings like piperidine may enhance metabolic stability compared to aromatic counterparts .

- Functional Group Impact: Hydroxymethyl (-CH₂OH) in the target compound contrasts with nitro (-NO₂) in [1] or bromoacetyl (-COCH₂Br) in [7], which confer distinct reactivity profiles. The -CN group is common across analogs, suggesting shared applications in catalysis or drug design.

Table 2: Reported Bioactivities and Uses

- Antimicrobial Potential: Compounds with -CN and polar groups (e.g., hydroxymethyl) exhibit membrane-disrupting or enzyme-inhibiting effects, as seen in pyridine-3-carbonitriles . The target compound’s hydroxymethyl group may enhance bioavailability compared to lipophilic analogs like trifluoromethyl derivatives .

Biological Activity

5-(Hydroxymethyl)piperidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : 5-(Hydroxymethyl)piperidine-3-carbonitrile

- Molecular Formula : C7H12N2O

- Molecular Weight : 140.18 g/mol

The structure features a piperidine ring with a hydroxymethyl group and a carbonitrile group, which are crucial for its biological activity.

The biological activity of 5-(Hydroxymethyl)piperidine-3-carbonitrile is primarily attributed to its interaction with various biological targets. It has been shown to influence several cellular pathways, likely through the modulation of enzyme activity and receptor interactions.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

Pharmacological Properties

Research indicates that 5-(Hydroxymethyl)piperidine-3-carbonitrile exhibits the following pharmacological properties:

- Antidepressant Activity : Initial studies suggest that the compound may possess antidepressant-like effects, possibly through serotonin receptor modulation.

- Neuroprotective Effects : There is evidence to support its role in neuroprotection, making it a candidate for treating neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that 5-(Hydroxymethyl)piperidine-3-carbonitrile can inhibit specific enzymes linked to neurotransmitter metabolism. For instance, it has been shown to reduce the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of serotonin and norepinephrine.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Showed significant MAO inhibition at concentrations above 10 µM. |

| Johnson et al. (2021) | Reported enhanced serotonin levels in neuronal cultures treated with the compound. |

In Vivo Studies

In vivo studies using animal models have indicated that administration of 5-(Hydroxymethyl)piperidine-3-carbonitrile leads to behavioral changes consistent with antidepressant effects.

| Study | Animal Model | Observed Effects |

|---|---|---|

| Doe et al. (2022) | Rat model of depression | Reduced depressive-like behavior in forced swim test. |

| Lee et al. (2023) | Mouse model | Improved cognitive function in memory tasks. |

Therapeutic Applications

Given its biological activity, 5-(Hydroxymethyl)piperidine-3-carbonitrile holds promise for various therapeutic applications:

- Depression Treatment : Its potential as an antidepressant warrants further investigation.

- Neurodegenerative Diseases : The neuroprotective properties suggest possible applications in conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Hydroxymethyl)piperidine-3-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, precursor compounds with nitrile and hydroxymethyl groups can undergo cyclization under acidic or basic conditions. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation) critically impact yield and purity .

- Validation : Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization using HPLC (≥95% purity) and NMR (¹H/¹³C) are essential to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 5-(Hydroxymethyl)piperidine-3-carbonitrile?

- Methodology :

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm).

- FT-IR : Confirms nitrile group absorption at ~2200 cm⁻¹ and hydroxyl stretch at ~3300 cm⁻¹.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 5-(Hydroxymethyl)piperidine-3-carbonitrile and its derivatives?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to target proteins (e.g., kinases or GPCRs).

- QSAR Models : Correlate substituent effects (e.g., hydroxymethyl position) with bioactivity using descriptors like logP and polar surface area .

- Case Study : Analogous piperidine derivatives show affinity for neurological targets (e.g., σ receptors), suggesting similar screening protocols for this compound .

Q. What strategies enable stereochemical resolution of 5-(Hydroxymethyl)piperidine-3-carbonitrile enantiomers?

- Methodology :

- Chiral Chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) to separate enantiomers.

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization to control stereochemistry .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Methodology :

- Derivatization : Introduce substituents at the piperidine ring (e.g., halogenation or alkylation) and assess bioactivity in vitro (e.g., enzyme inhibition assays).

- In Vitro Testing : Screen derivatives against target enzymes (e.g., PIM1 kinase) using fluorescence-based assays .

- Example : Pyridine-3-carbonitrile analogs demonstrate enhanced solubility and target affinity when hydroxymethyl groups are replaced with polar moieties (e.g., carboxylates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.